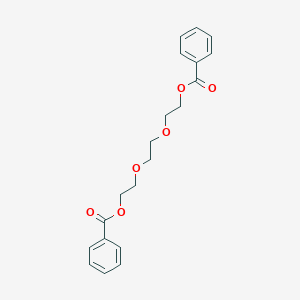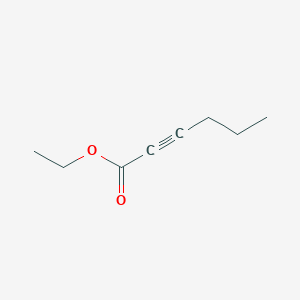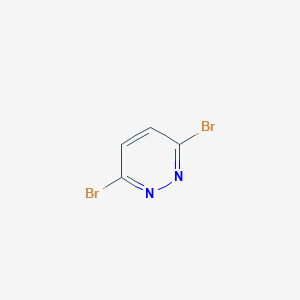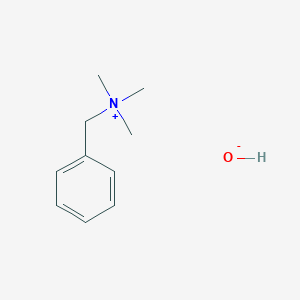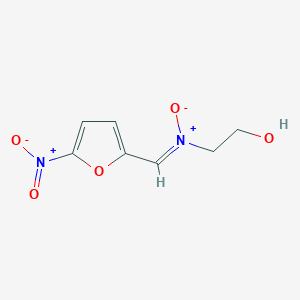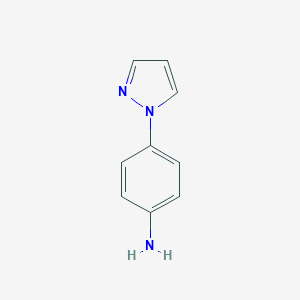
4-(1H-Pyrazol-1-yl)aniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole-aniline derivatives is a topic of interest due to their potential biological activities. For instance, novel 1H-pyrazolo[4,3-c]quinolines and 4-anilinoquinoline-3-carbonitriles were synthesized from 4-chloroquinoline-3-carbaldehyde hydrazones using palladium-catalyzed intramolecular C–N bond formation . Another study reported the synthesis of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines, which showed antiviral activity against respiratory syncytial virus (RSV) . Additionally, a green synthesis approach was used to create 2-(1H-pyrazol-5-yl) aniline as a corrosion inhibitor for aluminum alloys .
Molecular Structure Analysis
The molecular structure of pyrazole-aniline derivatives can significantly influence their biological and chemical properties. In one study, the title molecule N,N-Diethyl-4-[1-phenyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]aniline was analyzed, revealing that the pyrazoline ring assumes an envelope conformation, and the aniline group is nearly perpendicular to the pyrazoline ring .
Chemical Reactions Analysis
The chemical reactivity of pyrazole-aniline derivatives is diverse, as evidenced by the various reactions they undergo. For example, a one-pot synthetic method was reported for pyrazol-4-yl- and 2H-chromene-based substituted anilines, which involved Michael addition followed by aromatization . Schiff base derivatives of pyrazole-aniline were synthesized and showed antimicrobial, antioxidant, and larvicidal activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole-aniline derivatives are influenced by their molecular structure. The study on green synthesis of 2-(1H-pyrazol-5-yl) aniline demonstrated its application as a corrosion inhibitor, with the inhibitor-treated surface showing a higher tendency to prevent corrosion than untreated aluminum alloy . The antimicrobial and antioxidant activities of Schiff base derivatives also highlight the chemical properties of these compounds .
Applications De Recherche Scientifique
Synthèse Organique
4-(1H-Pyrazol-1-yl)aniline : sert de précurseur dans la synthèse des ligands tris(pyrazolyl)méthane (Tpm) . Ces ligands sont essentiels pour créer des molécules complexes avec des applications potentielles en catalyse et en chimie médicinale. Le processus de synthèse implique souvent des stratégies d'activation C–F, qui sont cruciales pour la construction de liaisons carbone-fluor, essentielles dans les produits pharmaceutiques et les produits agrochimiques.
Catalyse
Les ligands Tpm dérivés de This compound peuvent se lier aux métaux de transition, formant des complexes utilisés comme catalyseurs dans diverses réactions chimiques . Ces catalyseurs sont particulièrement précieux dans les procédés industriels qui nécessitent précision et efficacité, tels que la production de polymères et de produits chimiques fins.
Chimie Médicinale
Dans le domaine de la recherche biomédicale, les ligands Tpm à base de This compound ont été explorés pour leur potentiel chimiothérapeutique . Par exemple, certains complexes métalliques Tpm sont étudiés pour leur capacité à traiter le cancer du côlon, ce qui montre l'importance du composé dans le développement de nouvelles thérapies contre le cancer.
Cristallographie
Le composé est utilisé en cristallographie pour étudier la formation de polymorphes . Comprendre la structure cristalline des matériaux est essentiel pour le développement de nouveaux produits pharmaceutiques, car les différents polymorphes peuvent présenter des propriétés de solubilité et de stabilité différentes.
Études de Théorie de la Fonctionnelle de la Densité (DFT)
This compound : est également utilisé en chimie computationnelle pour les calculs DFT . Ces études aident à prédire les propriétés physiques et la réactivité des molécules, ce qui facilite la conception de nouveaux composés présentant les caractéristiques souhaitées pour diverses applications.
Développement de Ligands
Le rôle du composé dans le développement de nouveaux ligands est important à la fois en catalyse et en chimie médicinale . Des ligands tels que ceux dérivés de This compound sont essentiels pour créer des complexes métalliques utilisés dans les cycles catalytiques et comme médicaments potentiels.
Safety and Hazards
Mécanisme D'action
Target of Action
4-(1H-Pyrazol-1-yl)aniline is a heterocyclic compound that has been found to have potential therapeutic applications . . It’s worth noting that compounds with similar structures, such as imidazole derivatives, have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral effects .
Mode of Action
For instance, pyrazole derivatives have been found to inhibit and eradicate Staphylococcus aureus and Enterococcus faecalis biofilms .
Biochemical Pathways
For example, the addition of protons to pyrazoles results in the formation of pyrazolium ions, which are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated .
Pharmacokinetics
Due to the polar nature of the imidazole ring, a similar compound, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This suggests that this compound may also have favorable ADME properties, potentially enhancing its bioavailability.
Result of Action
For instance, some pyrazole derivatives have shown potent antitumor potential against different cell lines such as MCF-7 and CaCo-2 .
Propriétés
IUPAC Name |
4-pyrazol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFIQHZIFKIQNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344071 | |
| Record name | 4-(1H-Pyrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17635-45-9 | |
| Record name | 4-(1H-Pyrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-pyrazol-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



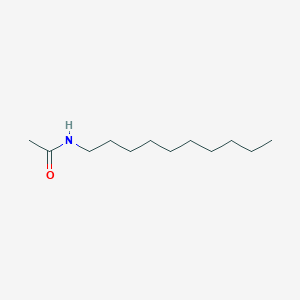
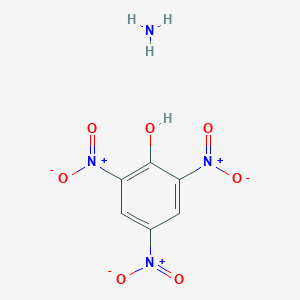
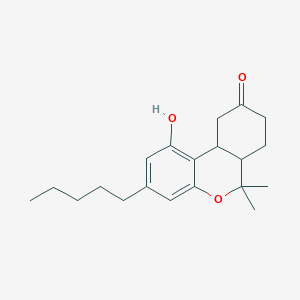
![[(1e)-1-Nitroprop-1-En-2-Yl]benzene](/img/structure/B94431.png)
